molecular formula C12H18N2O2 B13587351 2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol

2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol

Cat. No.: B13587351
M. Wt: 222.28 g/mol
InChI Key: LZWJONHJDAIFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol backbone

Preparation Methods

The synthesis of 2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol typically involves the reaction of 2-(morpholin-4-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol can be compared with other similar compounds, such as:

    2-Amino-2-[2-chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol: This compound has a chlorine atom in place of a hydrogen atom on the phenyl ring, which may alter its chemical reactivity and biological activity.

    2-Amino-2-[2-(4-methylthiazol-5-yl)phenyl]ethan-1-ol: The presence of a thiazole ring instead of a morpholine ring can significantly change the compound’s properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-2-(2-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2

InChI Key

LZWJONHJDAIFAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.